
2,4-Bis(4-chlorophenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(4-chlorophenoxy)butanoic acid is an organic compound with the molecular formula C16H14Cl2O4 It is a derivative of butanoic acid, where two 4-chlorophenoxy groups are attached to the second and fourth carbon atoms of the butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-chlorophenoxy)butanoic acid typically involves the reaction of 4-chlorophenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 4-chlorophenol with butanoic acid, followed by chlorination to introduce the chlorine atoms at the desired positions. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(4-chlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with different functional groups replacing chlorine.
Applications De Recherche Scientifique
2,4-Bis(4-chlorophenoxy)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Bis(4-chlorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenoxy)butanoic acid
- 4-(2-Chlorophenoxy)butanoic acid
- Bis(4-chlorophenoxy)acetic acid
Uniqueness
2,4-Bis(4-chlorophenoxy)butanoic acid is unique due to the presence of two 4-chlorophenoxy groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
130401-92-2 |
|---|---|
Formule moléculaire |
C16H14Cl2O4 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
2,4-bis(4-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C16H14Cl2O4/c17-11-1-5-13(6-2-11)21-10-9-15(16(19)20)22-14-7-3-12(18)4-8-14/h1-8,15H,9-10H2,(H,19,20) |
Clé InChI |
ZJFQZGORXLAJDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


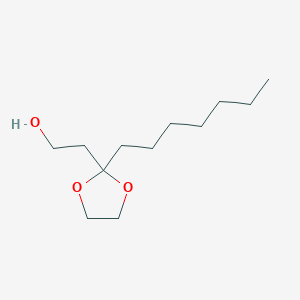
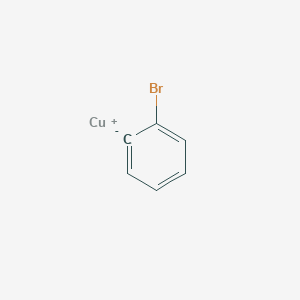
![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
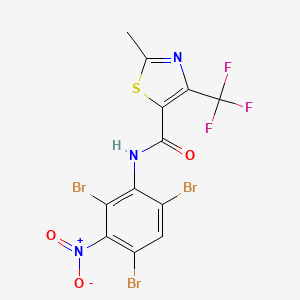
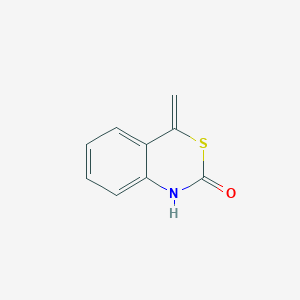
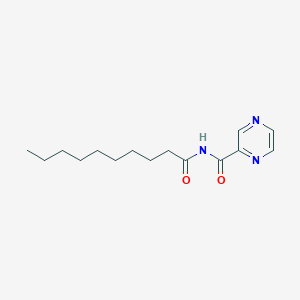

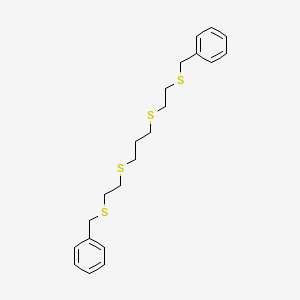

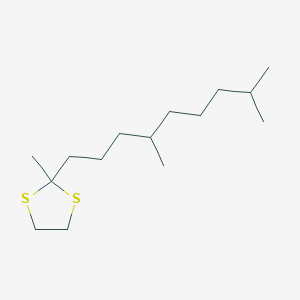
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
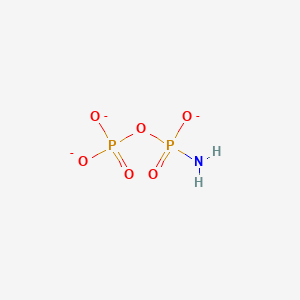
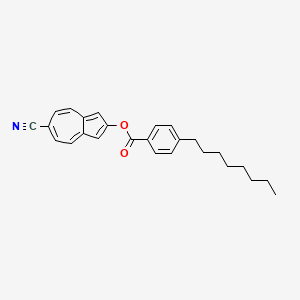
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)
